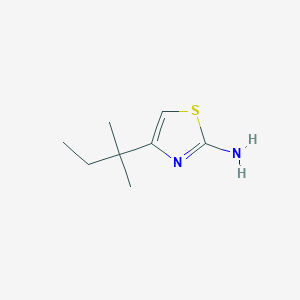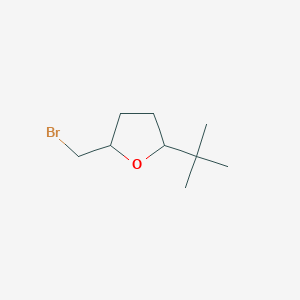
1-Chloro-2-methyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methyloctane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a chlorine atom attached to the first carbon of an octane chain, which also has a methyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyloctane can be synthesized through the chlorination of 2-methyloctane. This process typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyloctane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Common reagents include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is typically an alkene, such as 2-methyloctene.
Scientific Research Applications
1-Chloro-2-methyloctane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-chloro-2-methyloctane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The chlorine atom, being electronegative, withdraws electron density from the carbon it is attached to, making it susceptible to nucleophilic attack. In elimination reactions, the base abstracts a proton from a neighboring carbon, leading to the formation of a double bond and the release of a chloride ion.
Comparison with Similar Compounds
- 1-Chloro-2-methylbutane
- 1-Chloro-2-methylpropane
- 1-Chloro-2-methylpentane
Comparison: 1-Chloro-2-methyloctane is unique due to its longer carbon chain compared to similar compounds like 1-chloro-2-methylbutane and 1-chloro-2-methylpropane. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of the methyl group at the second carbon also affects the compound’s steric and electronic properties, making it distinct from its shorter-chain analogs.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-2-methyloctane |
InChI |
InChI=1S/C9H19Cl/c1-3-4-5-6-7-9(2)8-10/h9H,3-8H2,1-2H3 |
InChI Key |
LYHDXORLNRSUSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[benzyl(methyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B15255617.png)
![2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B15255619.png)




![2-[(3,4,5-Trifluorophenyl)methyl]oxirane](/img/structure/B15255642.png)





![1-Benzyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B15255683.png)
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-amine](/img/structure/B15255688.png)
